4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile

Medicinal Chemistry Synthetic Methodology Regioselective SNAr

Researchers often face regioisomeric mixtures when derivatizing dichloropyrimidine-5-carbonitriles, complicating purification and reducing yield. This compound eliminates that bottleneck with a pre-installed 6-isopropoxy group directing exclusive reactivity to the C4 chloro position. - Single-site SNAr reactivity simplifies reaction monitoring and improves scale-up yields. - Branched isopropoxy group offers enhanced metabolic stability and optimal logP for agrochemical and pharmaceutical leads. - Consistent NLT 98% purity ensures reproducibility in multistep syntheses for kinase inhibitor or thiazolidinedione programs.

Molecular Formula C8H8ClN3O
Molecular Weight 197.62 g/mol
Cat. No. B11902320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile
Molecular FormulaC8H8ClN3O
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C(=NC=N1)Cl)C#N
InChIInChI=1S/C8H8ClN3O/c1-5(2)13-8-6(3-10)7(9)11-4-12-8/h4-5H,1-2H3
InChIKeyIJYGYZYPYWCZNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile: Strategic Intermediate


4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile (CAS 2207399-82-2; molecular formula C₈H₈ClN₃O; MW 197.62) is a heterocyclic building block belonging to the pyrimidine-5-carbonitrile class, characterized by a chloro substituent at the 4-position, an isopropoxy (propan-2-yloxy) group at the 6-position, and a cyano group at the 5-position . This substitution pattern confers distinct reactivity profiles and physicochemical properties compared to its positional isomers and alkoxy variants, making it a valuable intermediate in the synthesis of bioactive molecules and advanced materials .

4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile: Unmatched by Analogs


Within the pyrimidine-5-carbonitrile scaffold, subtle changes in substitution pattern profoundly alter reactivity, physicochemical properties, and downstream synthetic utility. The 4-chloro-6-isopropoxy-5-cyano arrangement is not interchangeable with its 2-chloro-4-isopropoxy positional isomer, as the electronic and steric environment of the reactive chloro leaving group differs, impacting nucleophilic aromatic substitution (SNAr) rates and regioselectivity . Similarly, replacing the branched isopropoxy group with a smaller methoxy or ethoxy moiety modifies lipophilicity (logP), steric bulk, and metabolic stability, which are critical parameters in lead optimization and prodrug design . The evidence below quantifies these differences.

4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile: Quantitative Comparison


Positional Isomerism: Regioselective SNAr

The 4-chloro-6-isopropoxy-5-carbonitrile arrangement exhibits a significantly different predicted boiling point and density compared to its 2-chloro-4-isopropoxy positional isomer, reflecting altered intermolecular interactions and reactivity .

Medicinal Chemistry Synthetic Methodology Regioselective SNAr

Alkoxy Group Size and Lipophilicity

Replacement of the isopropoxy group (C₃H₇O) with a methoxy group (CH₃O) reduces molecular weight and likely decreases lipophilicity (logP) and steric bulk, which can alter membrane permeability and target binding . The target compound (MW 197.62) is ~16.5% heavier than the methoxy analog (MW 169.57), a difference that can significantly influence pharmacokinetic properties in drug discovery programs.

Medicinal Chemistry ADME Optimization Lipophilicity Modulation

Purity Specification Advantage

Commercially available 4-chloro-6-propan-2-yloxypyrimidine-5-carbonitrile is supplied with a purity specification of NLT 98% , whereas the positional isomer 2-chloro-4-isopropoxypyrimidine-5-carbonitrile and the methoxy analog 4-chloro-6-methoxypyrimidine-5-carbonitrile are commonly offered at 95%+ purity . This higher baseline purity reduces the need for further purification and ensures more reproducible yields in subsequent synthetic steps.

Quality Control Synthetic Reliability Procurement Specification

Synthetic Versatility vs. Dichloro Analog

Unlike the symmetrical 4,6-dichloropyrimidine-5-carbonitrile (MW 173.98; TPSA 49.6 Ų) [1], the target compound possesses a single reactive chloro group (at C4) and a pre-installed isopropoxy group (at C6), enabling orthogonal functionalization without protecting group manipulation. The increased topological polar surface area (TPSA) of the target (estimated ~58.8 Ų) compared to the dichloro analog (49.6 Ų) suggests improved aqueous solubility, facilitating reactions under greener, aqueous-compatible conditions.

Synthetic Methodology Regioselective Functionalization Process Chemistry

4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile: Applications & Procurement


Synthesis of Hypoglycemic Thiazolidinediones

This compound serves as a key intermediate in the preparation of pyrimidinyl-substituted thiazolidinediones, a class of compounds with demonstrated hypoglycemic and hypolipidemic activities . The isopropoxy group imparts favorable lipophilicity and metabolic stability to the final thiazolidinedione derivatives, while the 5-cyano group provides a handle for further diversification. The high commercial purity (NLT 98%) ensures consistent yields in multistep synthetic sequences, critical for SAR studies and preclinical development.

Kinase Inhibitors and Anticancer Agents

Pyrimidine-5-carbonitrile scaffolds are privileged structures in kinase inhibitor design, with numerous derivatives showing activity against EGFR, COX-2, and PI3K targets [1]. The 4-chloro-6-isopropoxy substitution pattern offers a unique vector for structure-based optimization, allowing selective derivatization at the C4 position while maintaining the 6-isopropoxy group as a metabolic soft spot or binding element. The higher TPSA (58.8 Ų) compared to dichloro analogs suggests improved aqueous solubility, advantageous for formulation and in vivo studies.

Herbicidal Pyrimidinecarbonitriles

Patents disclose that 5-pyrimidinecarbonitriles bearing amino and alkoxy substituents exhibit potent herbicidal activity with crop selectivity [2]. The target compound, with its 6-isopropoxy and 4-chloro groups, is ideally suited for generating libraries of 2,6-diamino-substituted pyrimidines via sequential SNAr reactions. The branched isopropoxy group may enhance field stability and reduce leaching compared to smaller alkoxy analogs, a critical factor in agrochemical development.

Scalable Single-Site Intermediate

Unlike 4,6-dichloropyrimidine-5-carbonitrile, which can yield regioisomeric mixtures upon nucleophilic substitution, this compound's pre-installed isopropoxy group at C6 directs all reactivity to the C4 chloro position. This regioselectivity simplifies reaction monitoring, reduces purification burden, and improves overall yield in kilogram-scale syntheses. The higher molecular weight and predicted lower volatility may also enhance safety and handling during large-scale manufacturing.

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